4-Chloropyridine-3,5-diamine
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Overview
Description
4-Chloropyridine-3,5-diamine is an organic compound belonging to the class of chlorinated pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and amino groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3,5-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the nitration of pyridine to form 3,5-dinitropyridine, which is then reduced to 3,5-diaminopyridine. Subsequent chlorination at the 4-position yields this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine-3,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by nucleophiles, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different functionalized derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Scientific Research Applications
4-Chloropyridine-3,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloropyridine-3,5-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Chloropyridine-3,5-diamine: Similar structure but with chlorine at the 2-position.
3-Chloropyridine-4,5-diamine: Chlorine at the 3-position and amino groups at the 4- and 5-positions.
Uniqueness: 4-Chloropyridine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloropyridine-3,5-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-5-3(7)1-9-2-4(5)8/h1-2H,7-8H2 |
InChI Key |
ZREDVNRHGOPLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)Cl)N |
Origin of Product |
United States |
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